molecular formula C20H18 B14724842 Benzene, 1,1'-(1,7-octadiyne-1,8-diyl)bis- CAS No. 13225-62-2

Benzene, 1,1'-(1,7-octadiyne-1,8-diyl)bis-

Cat. No.: B14724842
CAS No.: 13225-62-2
M. Wt: 258.4 g/mol
InChI Key: WRAUIFZBNJLIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,1’-(1,7-octadiyne-1,8-diyl)bis- is an organic compound with the molecular formula C20H14 It is characterized by the presence of two benzene rings connected by a 1,7-octadiyne chain

Preparation Methods

The synthesis of Benzene, 1,1’-(1,7-octadiyne-1,8-diyl)bis- typically involves the coupling of two benzene rings with a 1,7-octadiyne chain. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling process .

Chemical Reactions Analysis

Benzene, 1,1’-(1,7-octadiyne-1,8-diyl)bis- can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzene, 1,1’-(1,7-octadiyne-1,8-diyl)bis- has several applications in scientific research, including:

Mechanism of Action

The mechanism by which Benzene, 1,1’-(1,7-octadiyne-1,8-diyl)bis- exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Benzene, 1,1’-(1,7-octadiyne-1,8-diyl)bis- can be compared with other similar compounds, such as:

The uniqueness of Benzene, 1,1’-(1,7-octadiyne-1,8-diyl)bis- lies in its specific structural arrangement, which imparts distinct electronic and chemical properties compared to its analogs.

Properties

CAS No.

13225-62-2

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

8-phenylocta-1,7-diynylbenzene

InChI

InChI=1S/C20H18/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h5-6,9-12,15-18H,1-4H2

InChI Key

WRAUIFZBNJLIKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCCCCC#CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.